molecular formula C19H20N6O6 B605892 Azido-Thalidomide CAS No. 2098488-36-7

Azido-Thalidomide

Número de catálogo B605892
Número CAS: 2098488-36-7
Peso molecular: 428.41
Clave InChI: USWFAZSQVLTHHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-Thalidomide is a building block in the synthesis of proteolysis-targeting chimera (PROTAC) technologies . It contains thalidomide, which is a ligand for the E3 ubiquitin ligase cereblon, and can be conjugated to alkynylated ligands for target proteins via click chemistry .


Synthesis Analysis

A five-step synthesis of an azido-thalidomide analogue is presented. The sequence requires cheap and readily available starting materials and reagents, and only two steps require purification .


Molecular Structure Analysis

Azido-Thalidomide has a molecular formula of C19H20N6O6 . Its average mass is 428.399 Da and its monoisotopic mass is 428.144440 Da .


Chemical Reactions Analysis

Azido-Thalidomide is involved in operationally simple chemical reactions, termed click reactions, which are widely used in many scientific fields .

Aplicaciones Científicas De Investigación

Field: Energetic Materials and Explosives

Summary:

Azido-Thalidomide has been explored as a potential component in novel melt-castable explosives. These compounds are desirable due to their lower toxicity and improved performance compared to traditional explosives like TNT (trinitrotoluene). Researchers have attached azidoalkyl and nitratoalkyl functionalities to the 3-nitro-, 4-nitro-, 3,4-dinitropyrazole, or 3-azido-4-nitropyrazole scaffold to create innovative melt-castable explosives .

Experimental Procedures:

Results:

Field: Chemical Transformations

Summary:

Azides are significant in various research areas, including synthetic organic chemistry. Researchers have explored nucleophilic transformations of azido-containing carbonyl compounds, which can lead to diverse products with potential applications .

Experimental Procedures:

Results:

Field: Photoaffinity Labeling

Summary:

An azido-labeled analogue of Thalidomide has been developed. It possesses activity comparable to Thalidomide in inhibiting the proliferation of human microvascular endothelial cells. This compound can serve as a potential photoaffinity label for Thalidomide .

Experimental Procedures:

Results:

Safety And Hazards

Thalidomide, the parent compound of Azido-Thalidomide, is known to cause severe birth defects if administered during pregnancy . It is also associated with a higher occurrence of blood clots and nerve and blood disorders .

Direcciones Futuras

Thalidomide-based regimens remain important alternatives for heavily pretreated patients, especially for those who have no access to novel therapies and/or are not eligible for their use . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

Propiedades

IUPAC Name

N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFAZSQVLTHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-Thalidomide

Citations

For This Compound
20
Citations
SM Capitosti, TP Hansen, ML Brown - Organic Letters, 2003 - ACS Publications
… A five-step synthesis of an azido-thalidomide analogue is presented. The sequence requires cheap and readily available starting materials and reagents, and only two steps require …
Number of citations: 66 pubs.acs.org
S Kampmann - 2015 - research-repository.uwa.edu.au
Part I of this thesis describes the synthesis and biological evaluation of analogues of the medicinal drug thalidomide (I). Through a domino hydrogenation-reductive amination one-pot …
Number of citations: 1 research-repository.uwa.edu.au
M Schiedel, D Herp, S Hammelmann… - Journal of medicinal …, 2018 - ACS Publications
… Moreover, with our azido-thalidomide-conjugate (11), we provide a versatile cereblon ligand building block ready to be “clicked” to alkynylated ligands of other proteins. Given the broad …
Number of citations: 253 pubs.acs.org
J Bian, J Ren, Y Li, J Wang, X Xu, Y Feng, H Tang… - Bioorganic …, 2018 - Elsevier
… In addition, we also designed a “click-able” azido-thalidomide-conjugate as a versatile CRBN ligand ready for conjugation with other alkynylated ligands (Scheme 3). Wogonin was …
Number of citations: 110 www.sciencedirect.com
CM Loner, FA Luzzio, DR Demuth - Tetrahedron letters, 2012 - Elsevier
… In terms of a functional group found in biologically active molecules, compounds such as AZT 3a or azido-thalidomide 3b are excellent examples of pharmacophores which exhibit the …
Number of citations: 23 www.sciencedirect.com
LW Xia, MY Ba, W Liu, W Cheng, CP Hu… - Future Medicinal …, 2019 - Future Science
… first instance of PROTAC targeting epigenetic eraser, Jung and colleagues [76] designed sirtuin-rearranging ligands (SirtReals)-based PROTACs with a ‘click-able’ azido-thalidomide-…
Number of citations: 31 www.future-science.com
E Roshdy, M Mustafa, AER Shaltout… - European Journal of …, 2021 - Elsevier
… Compound 14 was prepared by clicking azido-thalidomide conjugate with triazole-based SirReal2 via N-butyl-2-oxyacetamide linker (Table 2). Fluorescence-based deacetylase activity …
Number of citations: 12 www.sciencedirect.com
S Bräse, C Gil, K Knepper… - Angewandte Chemie …, 2005 - Wiley Online Library
Since the discovery of organic azides by Peter Grieß more than 140 years ago, numerous syntheses of these energy‐rich molecules have been developed. In more recent times in …
Number of citations: 565 onlinelibrary.wiley.com
DP de Lima, DP de Lima - Recent Advances in the Synthesis of …, 2014 - books.google.com
… In addition to publications related to thalidomide analogues it is worth to mention a fine work dealing with a facile synthesis of azido-thalidomide analogue [63]. The workers used of …
Number of citations: 0 books.google.com
ME Sobhia, H Kumar, S Kumari - European Journal of Medicinal Chemistry, 2023 - Elsevier
… For example, described Sirt2 PROTAC, is synthesised with click reaction by obtaining azido-thalidomide conjugate (E3-ligase ligand with a linker, butane), obtained from 3-…
Number of citations: 1 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.